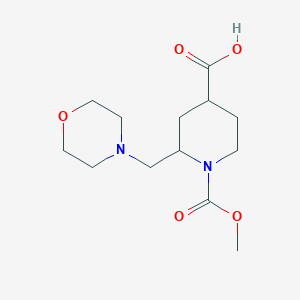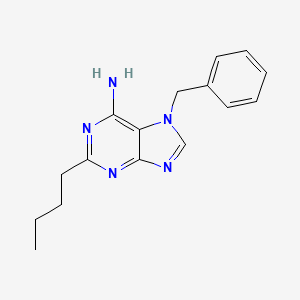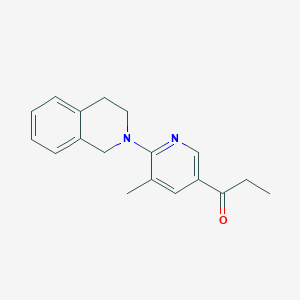
1-(Methoxycarbonyl)-2-(morpholinomethyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methoxycarbonyl)-2-(morpholinomethyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with methoxycarbonyl and morpholinomethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxycarbonyl)-2-(morpholinomethyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the protection of the piperidine nitrogen, followed by the introduction of the methoxycarbonyl group. The morpholinomethyl group is then added through a nucleophilic substitution reaction. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Methoxycarbonyl)-2-(morpholinomethyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the piperidine ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(Methoxycarbonyl)-2-(morpholinomethyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Methoxycarbonyl)-2-(morpholinomethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid: This compound shares a similar piperidine core but has different substituents, leading to distinct chemical properties and applications.
N-BOC-4-Piperidinecarboxylic acid: Another related compound with a piperidine ring, used in organic synthesis and medicinal chemistry.
Uniqueness
1-(Methoxycarbonyl)-2-(morpholinomethyl)piperidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its morpholinomethyl group, in particular, provides unique binding properties that can be exploited in drug design and other applications.
Propriétés
Formule moléculaire |
C13H22N2O5 |
|---|---|
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
1-methoxycarbonyl-2-(morpholin-4-ylmethyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H22N2O5/c1-19-13(18)15-3-2-10(12(16)17)8-11(15)9-14-4-6-20-7-5-14/h10-11H,2-9H2,1H3,(H,16,17) |
Clé InChI |
KXTJSQORYWUXCL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N1CCC(CC1CN2CCOCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, 4-chloro-N-[(8-methyl-2-naphthalenyl)methylene]-, (E)-](/img/structure/B11840795.png)

![8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11840804.png)










